
N-(2-(1-(3,4-diMethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetaMide
Overview
Description
This compound features a 1,3-dioxoisoindolin-4-yl core substituted with a methylsulfonyl group at the ethyl side chain and a 3,4-dimethoxyphenyl moiety. Its structural complexity arises from the integration of electron-rich aromatic rings (dimethoxy groups) and a sulfonyl group, which influence solubility, stability, and biological interactions. The compound is pharmacologically significant as a derivative or impurity related to Apremilast (CC-10004), a PDE4 inhibitor used in treating inflammatory disorders .
Biological Activity
N-(2-(1-(3,4-Dimethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Molecular Formula : C₂₁H₂₁N₃O₇S
- Molecular Weight : 431.46 g/mol
- Functional Groups : Acetamide, dioxoisoindoline, and methoxyphenyl moieties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1 .
Antioxidant Activity
There is evidence suggesting that the compound possesses antioxidant properties, which can protect cells from oxidative stress:
- Free Radical Scavenging : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, thereby reducing cellular damage .
Enzyme Inhibition
The compound shows potential as an inhibitor of certain metabolic enzymes:
- Acetylcholinesterase (AChE) : Studies indicate that similar compounds can inhibit AChE, suggesting a role in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Psoriasis
Apremilast is primarily indicated for the treatment of moderate to severe plaque psoriasis. Clinical trials have demonstrated its efficacy in reducing the severity of psoriasis lesions and improving patient quality of life. For instance:
- Study Findings : A Phase III clinical trial reported that approximately 50% of patients treated with Apremilast achieved at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) after 16 weeks of treatment .
Psoriatic Arthritis
In addition to psoriasis, Apremilast is approved for treating active psoriatic arthritis in adult patients. It has shown significant improvements in joint symptoms and physical function.
- Clinical Evidence : In a pivotal trial, patients receiving Apremilast exhibited notable reductions in tender and swollen joint counts compared to placebo groups .
Behçet's Disease
Emerging research suggests potential applications in treating Behçet's disease, particularly in managing oral ulcers associated with the condition.
Case Study 1: Efficacy in Psoriasis
A retrospective analysis evaluated the long-term effects of Apremilast on patients with chronic plaque psoriasis who had previously failed other systemic therapies. The results indicated sustained improvements in PASI scores over a 12-month period without significant adverse effects.
Case Study 2: Combination Therapy
A study explored the use of Apremilast in combination with biologic agents for patients with refractory psoriatic arthritis. The combination therapy resulted in enhanced clinical responses and improved patient-reported outcomes compared to monotherapy.
Safety Profile
Apremilast is generally well-tolerated; however, common side effects include gastrointestinal disturbances such as diarrhea and nausea. Monitoring for potential psychiatric effects is also recommended due to reports of mood changes in some patients.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(1-(3,4-diMethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving isoindolinone and acetamide intermediates. A common approach includes:
- Step 1 : Formation of the 1,3-dioxoisoindolin core via cyclization under reflux conditions, using reagents like maleic anhydride or substituted maleimides (e.g., N-arylmaleimide in glacial acetic acid) .
- Step 2 : Introduction of the methylsulfonyl group through sulfonation or nucleophilic substitution, often requiring inert atmospheres and catalysts (e.g., palladium) .
- Step 3 : Acetamide coupling at the 4-position of the isoindolinone using chloroacetyl chloride or similar acylating agents in dimethylformamide (DMF) with potassium carbonate as a base .
Characterization : Intermediates are verified via TLC, IR (to confirm carbonyl and sulfonyl stretches at ~1667 cm⁻¹ and ~1130 cm⁻¹, respectively), and ¹H NMR (e.g., methoxy protons at δ 3.8 ppm) .
Q. How are preliminary biological activities of this compound evaluated in academic settings?
Initial screening involves:
- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, microbial). For example, hypoglycemic activity can be assessed via glucose uptake assays in adipocytes .
- Toxicity profiling : Acute toxicity in rodent models (e.g., Wistar rats) at varying doses (50–200 mg/kg) to determine LD₅₀ and organ-specific effects .
- Comparative analysis : Benchmarking against structurally related compounds (e.g., N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide) to identify structure-activity relationships (SAR) .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : To resolve methoxy (δ 3.8–4.0 ppm), methylsulfonyl (δ 2.9–3.1 ppm), and aromatic protons (δ 6.9–7.5 ppm). Anomeric protons in the isoindolinone ring appear as distinct singlets .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) and rule out impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies to predict optimal solvents (e.g., DMF vs. toluene) and temperatures .
- Machine learning (ML) : Training models on existing reaction data (e.g., from PubChem) to recommend catalysts or solvent ratios. For example, ML can prioritize palladium catalysts for sulfonyl group introduction .
- In silico validation : Molecular dynamics simulations assess intermediate stability under proposed conditions (e.g., reflux at 110°C vs. microwave-assisted synthesis) .
Q. How do solvent polarity and temperature gradients influence the yield of the final product?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acetamide coupling (Step 3), increasing yields by 15–20% compared to THF. However, DMF may require post-reaction water quenching to isolate solids .
- Temperature : Microwave-assisted synthesis (e.g., 150°C, 30 min) reduces reaction time by 60% compared to conventional reflux (110°C, 2–4 h) while maintaining >90% purity .
- Case study : Replacing glacial acetic acid with DMF in cyclization steps (Step 1) improved yields from 65% to 82% in analogous isoindolinone syntheses .
Q. What strategies reconcile contradictory bioactivity data arising from structural analogs?
- SAR refinement : Systematically modify substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) and compare IC₅₀ values in enzyme inhibition assays .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated or sulfone-oxidized derivatives) that may contribute to observed discrepancies .
- Crystallographic analysis : Resolve whether stereochemical variations (e.g., R vs. S configurations at chiral centers) alter target binding .
Q. What mechanistic studies elucidate the role of the methylsulfonyl group in biological activity?
- Isosteric replacement : Substitute the methylsulfonyl group with sulfonamide or sulfonic acid to assess impact on solubility and target affinity .
- Proteomics : Use pull-down assays with sulfonyl-specific probes to identify protein targets (e.g., kinases or GPCRs) .
- Computational docking : Map the methylsulfonyl group’s interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding contributions) using AutoDock Vina .
Q. How are stability and degradation profiles assessed under varying storage conditions?
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48–72 h. Monitor degradation via HPLC (e.g., new peaks at Rt 8.2 min indicate hydrolysis of the acetamide group) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and compare to room-temperature controls. Key degradation pathways include oxidation of the methoxy groups .
Q. What experimental designs validate the compound’s potential as a lead in neurodegenerative disease research?
- In vitro models : Test neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (H₂O₂ or 6-OHDA). Measure viability via MTT assay and ROS levels with DCFH-DA .
- In vivo models : Administer the compound (10 mg/kg, oral) to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess amyloid-beta plaque reduction via immunohistochemistry .
- Target engagement : Use PET tracers to evaluate blood-brain barrier penetration and target occupancy in rodent brains .
Q. How are enantiomeric impurities controlled during large-scale synthesis?
- Chiral chromatography : Employ CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol gradients to separate enantiomers and quantify purity (>98% ee) .
- Asymmetric catalysis : Optimize Suzuki-Miyaura couplings with chiral ligands (e.g., BINAP) to favor the desired enantiomer during isoindolinone formation .
- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure intermediates .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Methoxy vs.
- Ethoxy Substitution : Ethoxy groups () introduce steric hindrance, which may slow metabolic degradation but reduce target binding affinity .
- Chlorinated Analogues : Dichlorophenyl derivatives () exhibit stronger intermolecular interactions (e.g., halogen bonding) and altered crystal packing, influencing solid-state stability .
Comparison with Analogues :
- N-Arylmaleimide Derivatives : Compounds in use N-arylmaleimide intermediates and glacial acetic acid reflux, differing in the absence of sulfonyl groups .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : Moderate solubility in organic solvents (e.g., DMSO) due to methoxy groups; stable under acidic conditions .
- Hydroxy Analogue : Higher aqueous solubility but prone to oxidation, requiring stabilization via hydrogen bonding .
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a conformation where the amide group forms intermolecular hydrogen bonds (similar to ’s R22(10) dimers), enhancing crystal lattice stability .
- Dichlorophenyl Derivative : Dihedral angles between aromatic rings (54.8°–77.5°) suggest conformational flexibility, which may influence binding to biological targets .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of N-(2-(1-(3,4-dimethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following key steps:
- Synthesis of the methylsulfonyl-substituted ethanamine intermediate bearing the 3,4-dimethoxyphenyl group.
- Preparation of the acetamido-substituted phthalic anhydride or isoindoline-1,3-dione derivative.
- Coupling of the methylsulfonyl ethanamine with the acetamidophthalic anhydride to form the target isoindolinone acetamide compound.
Synthesis of the Methylsulfonyl-Substituted Ethanamine Intermediate
The intermediate 1-(3,4-dimethoxyphenyl)-2-(methylsulfonyl)ethanamine is prepared through sulfonylation of the corresponding phenethylamine derivative. Typical conditions involve oxidation of the methylthio group to methylsulfonyl or direct sulfonylation reactions under controlled conditions.
Preparation of Acetamidophthalic Anhydride Derivatives
The acetamido-substituted phthalic anhydrides (either 3-acetamidophthalic anhydride or 4-acetamidophthalic anhydride) are key coupling partners. These are synthesized or procured as starting materials and provide the isoindoline-1,3-dione core after reaction with the amine intermediate.
Coupling Reaction to Form the Target Compound
The critical coupling step involves reacting the methylsulfonyl ethanamine intermediate with the acetamidophthalic anhydride in a suitable solvent such as acetic acid or methanol under reflux or elevated temperatures. This reaction forms the isoindolinone ring system with the acetamide substitution.
Example Experimental Conditions and Yields
Entry | Amine Intermediate (g) | Acetamidophthalic Anhydride (g) | Solvent & Conditions | Product Yield (%) | Product Description |
---|---|---|---|---|---|
1 | 1.0 (3.7 mmol) | 0.751 (3.66 mmol) | Acetic acid, reflux | 20 | Yellow solid, mp 215-217°C |
2 | 1.0 (3.7 mmol) | 0.751 (3.66 mmol) | Acetic acid, reflux | 59 | Yellow solid, mp 144°C |
3 | 137.0 (500 mmol) | 52 (300 mmol) | Methanol, reflux 1h + RT stirring 3h | 98 (crude), 90 (pure) | Solid with 85.8% ee, further purified to 99.5% ee |
Note: Yields and conditions vary depending on the positional isomer of acetamidophthalic anhydride used and the solvent system employed.
Purification and Characterization
The crude products are typically purified by recrystallization or column chromatography. Characterization data include:
- Melting Points: 144-217 °C depending on isomer and purity.
- Nuclear Magnetic Resonance (NMR): Detailed ^1H and ^13C NMR spectra confirm the structure.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content closely match calculated values, confirming purity.
- Chiral Purity: Enantiomeric excess (ee) values up to 99.5% achieved by recrystallization from methanol.
Detailed Research Outcomes
Reaction Optimization
Optimization studies reveal that:
- Using methanol as solvent with reflux conditions for 1 hour followed by stirring at room temperature for 3 hours maximizes yield and chiral purity.
- The molar ratio of amine intermediate to acetamidophthalic anhydride near 1:1 is optimal.
- Purification by methanol recrystallization significantly improves enantiomeric purity from ~85% to >99% ee.
Analytical Data Summary
Parameter | Value (Example 1) | Value (Example 2) |
---|---|---|
Melting Point (°C) | 215.0 - 217.0 | 144.0 |
^1H NMR (DMSO-d6) δ (ppm) | Multiple signals including aromatic protons (6.9-8.2), methyl groups (1.32-3.73), amide NH (10.95) | Similar pattern with slight shifts due to isomer differences |
^13C NMR (ppm) | 14.66, 24.22, 41.05, 47.35, 53.07, 55.47, 63.80, 111.74-148.84, 167.00-169.36 | Comparable chemical shifts reflecting the isoindolinone core |
Elemental Analysis (%) | C: 57.13, H: 5.18, N: 5.74 (found) vs. C: 57.38, H: 5.25, N: 6.08 (calcd) | Similar close agreement |
Alternative Synthetic Routes
Some literature reports metal-free photosensitized aminosulfonylation methods for related β-amido sulfones, which could be adapted for the side chain synthesis, but the classical coupling with acetamidophthalic anhydride remains the most direct route for this compound.
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-12(24)22-15-7-5-6-14-19(15)21(26)23(20(14)25)16(11-31(4,27)28)13-8-9-17(29-2)18(10-13)30-3/h5-10,16H,11H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOVYMAQRFWREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.